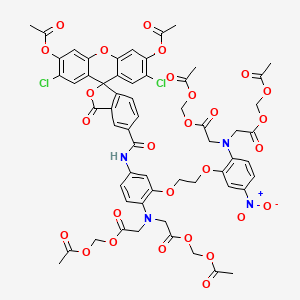
Calcium Green-5N AM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium Green-5N AM is a novel calcium-sensitive fluorescent probe. It is widely used in scientific research for monitoring free calcium ions in various biological systems. This compound exhibits an increase in fluorescence intensity upon binding with calcium ions, making it a valuable tool for studying calcium signaling pathways and cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium Green-5N AM involves multiple steps, including the preparation of the core fluorophore and subsequent modifications to enhance its calcium-binding properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies.
Chemical Reactions Analysis
Types of Reactions
Calcium Green-5N AM primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The primary reagent for this compound is calcium ions. The binding of calcium ions to the compound occurs under physiological conditions, typically in aqueous solutions with controlled pH and ionic strength.
Major Products Formed
The major product formed from the reaction of this compound with calcium ions is a fluorescent complex. This complex exhibits enhanced fluorescence intensity, which can be measured using fluorescence microscopy or spectroscopy.
Scientific Research Applications
Calcium Green-5N AM is extensively used in various scientific research fields, including:
Chemistry: It is used to study calcium ion interactions and binding kinetics.
Biology: It is employed to monitor intracellular calcium levels in neurons, muscle cells, and other cell types.
Medicine: It is used in research related to calcium signaling in diseases such as neurodegenerative disorders and cardiovascular diseases.
Industry: It is used in the development of calcium-sensitive assays and diagnostic tools.
Mechanism of Action
Calcium Green-5N AM exerts its effects by binding to free calcium ions in the cellular environment. Upon binding, the compound undergoes a conformational change that results in an increase in fluorescence intensity. This fluorescence change can be detected and quantified, providing valuable information about calcium ion concentrations and dynamics within cells.
Comparison with Similar Compounds
Similar Compounds
Fluo-3: Another calcium-sensitive fluorescent probe with similar excitation and emission properties.
Fluo-4: A derivative of Fluo-3 with improved fluorescence properties.
Cal-520: A highly sensitive calcium indicator with a different fluorescence profile.
Calcium Green-1: A related compound with similar calcium-binding properties but different fluorescence characteristics.
Uniqueness
Calcium Green-5N AM is unique due to its high sensitivity to calcium ions and its ability to monitor free calcium ions in neurons and other cell types. Its fluorescence properties make it particularly suitable for studying rapid calcium dynamics and signaling events in biological systems.
Properties
Molecular Formula |
C59H52Cl2N4O28 |
|---|---|
Molecular Weight |
1336.0 g/mol |
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |
InChI |
InChI=1S/C59H52Cl2N4O28/c1-30(66)82-26-86-53(72)22-63(23-54(73)87-27-83-31(2)67)45-11-8-37(16-51(45)80-13-14-81-52-17-38(65(78)79)9-12-46(52)64(24-55(74)88-28-84-32(3)68)25-56(75)89-29-85-33(4)69)62-57(76)36-7-10-40-39(15-36)58(77)93-59(40)41-18-43(60)49(90-34(5)70)20-47(41)92-48-21-50(91-35(6)71)44(61)19-42(48)59/h7-12,15-21H,13-14,22-29H2,1-6H3,(H,62,76) |
InChI Key |
VFSZBTFSVKUOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=C(C=CC(=C7)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















